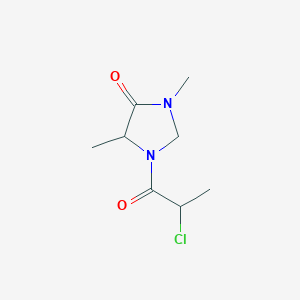
4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid is an organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound is characterized by the presence of a tetrahydropyran ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorotetrahydro-2H-pyran-3-carboxylic acid typically involves the fluorination of tetrahydropyran derivatives. One common method is the direct fluorination of tetrahydropyran-3-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 4,4-difluorotetrahydro-2H-pyran-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates by influencing molecular interactions with biological targets . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran-3-carboxylic acid: Lacks the fluorine substituents, leading to different chemical properties and reactivity.
4-Fluorotetrahydropyran-3-carboxylic acid: Contains only one fluorine atom, resulting in distinct steric and electronic effects.
4,4-Dichlorotetrahydropyran-3-carboxylic acid: Substitutes chlorine atoms instead of fluorine, which can alter the compound’s reactivity and applications.
Uniqueness
4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid is unique due to the presence of two fluorine atoms, which impart specific electronic and steric effects that can enhance its stability and reactivity in various chemical and biological contexts . This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4,4-difluorooxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)1-2-11-3-4(6)5(9)10/h4H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNRUHXULBVZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502280-72-9 |
Source


|
| Record name | 4,4-difluorooxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2710985.png)

![2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2710991.png)
![2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid](/img/structure/B2710994.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2710997.png)
![2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2710998.png)


![4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2711001.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B2711002.png)

![N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2711004.png)

![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)
